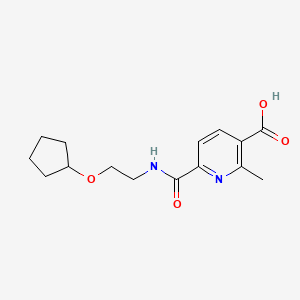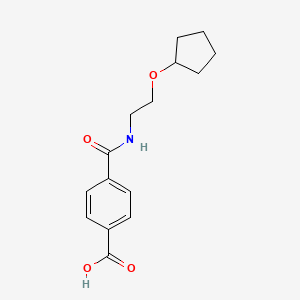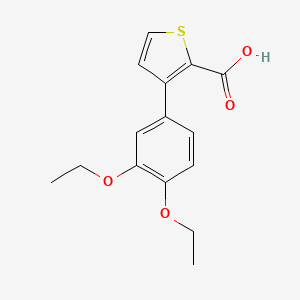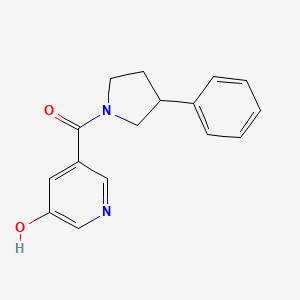![molecular formula C13H21NO2 B7577359 Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s as part of a research program to develop new analgesic drugs. However, its psychoactive effects and high potency as a cannabinoid receptor agonist have made it a popular recreational drug.
Mecanismo De Acción
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a full agonist of the CB1 receptor, which is primarily expressed in the central nervous system. When it binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This results in a range of physiological effects, including pain relief, relaxation, and altered perception.
Biochemical and physiological effects:
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and appetite stimulation. It has also been found to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in lab experiments is its high potency as a CB1 receptor agonist, which allows for precise control over the activation of these receptors. However, its psychoactive effects and potential for abuse make it difficult to use in certain types of experiments, particularly those involving human subjects.
Direcciones Futuras
There are several future directions for research on Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone and related synthetic cannabinoids. One area of interest is the development of new drugs that target specific cannabinoid receptor subtypes, which could lead to more precise therapeutic effects and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organ systems, particularly in heavy users. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
The synthesis of Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, including the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 8-azabicyclo[3.2.1]octan-3-one to form a lactam intermediate. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been found to be a potent agonist of both CB1 and CB2 receptors, with a higher affinity for CB1 receptors. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on the nervous system, immune system, and other organ systems.
Propiedades
IUPAC Name |
cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-12-7-10-5-6-11(8-12)14(10)13(16)9-3-1-2-4-9/h9-12,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLNSBSVOIDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)






![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)

![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)